N-(3-chloro-2-methylphenyl)piperidin-4-amine
Description
N-(3-Chloro-2-methylphenyl)piperidin-4-amine is a piperidine derivative featuring a 3-chloro-2-methylphenyl substituent attached to the nitrogen atom of the piperidin-4-amine core. The chlorine and methyl groups on the aromatic ring confer distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C12H17ClN2/c1-9-11(13)3-2-4-12(9)15-10-5-7-14-8-6-10/h2-4,10,14-15H,5-8H2,1H3 |
InChI Key |
UQKOYTJUHSCLKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)piperidin-4-amine typically involves the reaction of 3-chloro-2-methylaniline with piperidine under specific conditions. One common method is the reductive amination of 3-chloro-2-methylbenzaldehyde with piperidine, using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(3-chloro-2-methylphenyl)piperidin-4-one.
Reduction: Reduction of the compound can lead to the formation of this compound hydrochloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: N-(3-chloro-2-methylphenyl)piperidin-4-one.
Reduction: this compound hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares N-(3-chloro-2-methylphenyl)piperidin-4-amine with structurally related piperidine derivatives, highlighting key differences in substituents, molecular properties, and synthetic yields where available.
Key Observations:
However, steric hindrance from chlorine may reduce accessibility to certain receptors . Methyl vs. Methoxy: Methyl groups (as in N-(3-methylphenyl)piperidin-4-amine) increase lipophilicity, whereas methoxy groups (e.g., in compound 31 from ) improve aqueous solubility due to hydrogen bonding .
Synthetic Accessibility :
- Coupling reactions between halogenated aryl precursors (e.g., 2-halo-5-chloro-nitrobenzene) and piperidin-4-amine are common, with yields ranging from 61% to 63% for similar compounds .
- Substituted benzyl groups (e.g., 4-chlorobenzyl in ) require additional steps for alkylation, increasing synthetic complexity .
N-Methylation (as in ) is a common strategy to modulate basicity and blood-brain barrier penetration .
Biological Activity
N-(3-chloro-2-methylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 197.69 g/mol
- Structure : The compound features a piperidine ring substituted with a chloro and a methyl group on the phenyl moiety.
The biological activity of this compound may be attributed to several mechanisms:
- Binding to Receptors : The compound may interact with specific receptors, modulating their activity and influencing physiological responses.
- Enzyme Inhibition : It has the potential to inhibit certain enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, impacting cellular responses to external stimuli.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell cycle regulation. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Antimicrobial Properties
Research has shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of cell cycle kinases | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Anticancer Evaluation
A study evaluated the effects of this compound on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and leukemia (CEM). The results indicated significant cytotoxicity, with IC values suggesting effective dose-dependent responses leading to apoptosis through caspase activation .
Interaction Studies
Molecular docking studies have been employed to predict the binding affinities and modes of this compound with relevant proteins. These studies provide insights into the critical interactions that stabilize the compound within active sites, revealing its potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
